![molecular formula C20H22N4O B2939988 N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide CAS No. 1311674-24-4](/img/structure/B2939988.png)
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide, also known as CEP-1347, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was initially developed as a selective inhibitor of c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in the regulation of neuronal survival and death. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis and chemical characterization of related compounds, demonstrating the versatility and potential of N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide in chemical reactions and as a precursor for further chemical modifications. For instance, Jayarajan et al. (2019) discussed the water-mediated synthesis of closely related compounds, highlighting their non-linear optical (NLO) properties and potential anticancer activity based on molecular docking analyses (R. Jayarajan et al., 2019). Such studies indicate the compound's utility in developing novel materials with desirable optical properties and exploring new therapeutic agents.
Biological Applications and Imaging
Significant research has been conducted on derivatives of the compound for imaging and therapeutic purposes. For example, PET imaging studies utilizing derivatives have shown promise in targeting specific receptors in the brain, indicative of the compound's potential in neuroimaging and studying neuroinflammation (A. Horti et al., 2019). Such applications are crucial for diagnosing and understanding the progression of neurological disorders.
Pharmacological Investigations
Pharmacological studies have also been a focus, with compounds synthesized from N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide being investigated for their potential therapeutic effects. For instance, the synthesis and biological screening of cyanopyridine derivatives, which share structural similarities, have shown a range of biological and therapeutic activities, underlining the compound's significance in drug discovery and development (P. Akbari, 2018).
Mécanisme D'action
Target of Action
The primary target of N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a key role in the degradation of proteins in the lysosomes, and it is involved in various physiological and pathological processes, including antigen presentation and inflammation .
Mode of Action
Given its target, it is likely that it interacts with cathepsin s, potentially inhibiting its protease activity . This could result in the modulation of the protein degradation process within the lysosomes, affecting various cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein degradation and antigen presentation, given the role of Cathepsin S . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the modulation of protein degradation and antigen presentation due to the inhibition of Cathepsin S . .
Propriétés
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-17(8-9-18(22-15)16-6-4-3-5-7-16)19(25)23-20(14-21)10-12-24(2)13-11-20/h3-9H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDGEWWDCZDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3(CCN(CC3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.